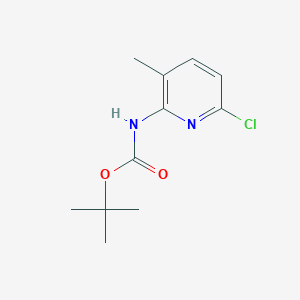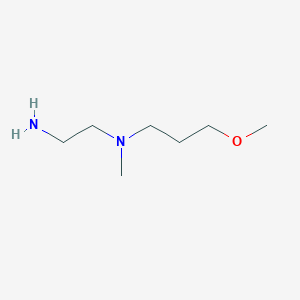
(2-Aminoethyl)(3-methoxypropyl)methylamine
Descripción general
Descripción
“(2-Aminoethyl)(3-methoxypropyl)methylamine” is a chemical compound with the CAS Number: 911300-63-5 . It has gained attention in the scientific community due to its unique physical and chemical properties.
Molecular Structure Analysis
The molecular formula of “(2-Aminoethyl)(3-methoxypropyl)methylamine” is C7H18N2O . Its molecular weight is 146.23 g/mol .Relevant Papers The search results did not provide specific peer-reviewed papers related to "(2-Aminoethyl)(3-methoxypropyl)methylamine" .
Aplicaciones Científicas De Investigación
Methionine and S-adenosylmethionine (SAM) Biosynthesis and Applications
(2-Aminoethyl)(3-methoxypropyl)methylamine could theoretically be related to compounds involved in methionine and S-adenosylmethionine (SAM) biosynthesis pathways, which have significant implications in plant growth, development, and stress response mechanisms.
Metabolism and Function in Plants
Methionine (Met) and S-adenosylmethionine (SAM) play critical roles in several metabolic pathways essential for plant growth and development. SAM is involved in ethylene, nicotianamine, and polyamine biosynthetic pathways, providing methyl groups for numerous methylation reactions. The Met salvage cycle, or Yang cycle, and its connection to 5'-methylthioadenosine (MTA) metabolism are crucial for understanding the interplay between these pathways (Sauter et al., 2013).
Cancer Research and Methionine Dependency
Methionine's role in cancer has been explored, particularly in the context of methionine dependency in cancer cells. Methionine restriction is studied as a strategy for cancer growth control, with research indicating that certain cancers depend on methionine for survival and proliferation. This has led to exploration of dietary strategies and therapeutic interventions targeting methionine metabolism (Cavuoto & Fenech, 2012).
Propiedades
IUPAC Name |
N'-(3-methoxypropyl)-N'-methylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2O/c1-9(6-4-8)5-3-7-10-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQMXWCURXPEDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCOC)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Aminoethyl)(3-methoxypropyl)methylamine | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

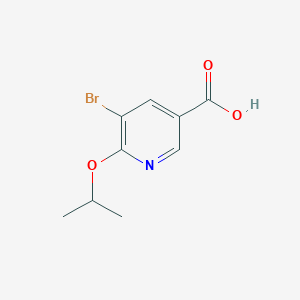

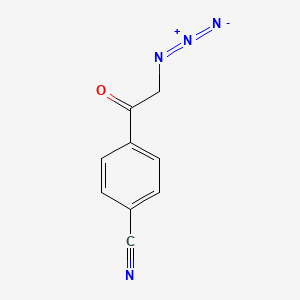


![Benzyl 7'-chloro-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxylate](/img/structure/B1526022.png)
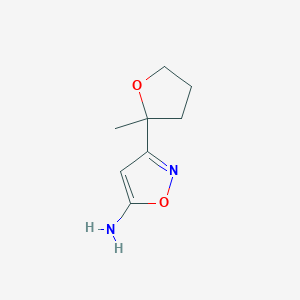


![4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-cyclohexanecarboxylic acid methyl ester](/img/structure/B1526029.png)
